molecular formula C24H17FN2O4S B2356462 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114652-02-6

4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2356462
CAS No.: 1114652-02-6
M. Wt: 448.47
InChI Key: AQPGJXWCBGBMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a benzothiazin derivative characterized by a 1,4-benzothiazin core modified with a sulfone group (1,1-dioxido), a 4-ethoxybenzoyl moiety at position 2, a fluorine atom at position 6, and a benzonitrile substituent at position 2. The sulfone group enhances polarity, while the fluorine and benzonitrile groups may influence metabolic stability and binding interactions, respectively. Its synthesis likely involves multi-step reactions, including benzoylation and heterocyclic ring formation under conditions analogous to those used for related compounds (e.g., DMF and sodium hydride as in ) .

Properties

IUPAC Name

4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S/c1-2-31-20-10-5-17(6-11-20)24(28)23-15-27(19-8-3-16(14-26)4-9-19)21-13-18(25)7-12-22(21)32(23,29)30/h3-13,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPGJXWCBGBMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile , with the CAS number 1114652-02-6 , is a member of the benzothiazine derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various disease pathways.

Chemical Structure and Properties

The molecular formula of this compound is C24H17FN2O4SC_{24}H_{17}FN_{2}O_{4}S, with a molecular weight of approximately 448.5 g/mol . Its structure features a fluorinated dioxido benzothiazine moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC24_{24}H17_{17}F N2_{2}O4_{4}S
Molecular Weight448.5 g/mol
CAS Number1114652-02-6

Preliminary studies suggest that the biological activity of this compound may involve interactions with specific enzymes or receptors. The mechanism typically includes:

  • Binding to active sites or allosteric sites on target proteins.
  • Modulation of enzyme activity, potentially affecting pathways related to cancer and infectious diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Specific pathways involved include apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes critical in metabolic pathways, which can be beneficial in treating metabolic disorders.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study demonstrated that treatment with 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile resulted in a significant reduction in tumor size in xenograft models compared to controls.
  • Another investigation focused on its antibacterial properties revealed that the compound inhibited the growth of multi-drug resistant strains of Staphylococcus aureus.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects:

  • The compound has been reported to cause skin and eye irritation (H315 and H319 classifications), necessitating careful handling in laboratory settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The target compound shares a heterocyclic core with benzoxathiins (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine from ), but critical differences include:

  • Core Heteroatoms : The benzothiazin core contains sulfur and nitrogen (1,4-thiazin), whereas benzoxathiins combine oxygen and sulfur (1,4-oxathiin). The sulfone group (S=O) in the target compound increases polarity compared to the single sulfur atom in benzoxathiins.
  • Substituents : The 4-ethoxybenzoyl and benzonitrile groups in the target contrast with the methoxy and thiophenyl groups in the benzoxathiin analog. These substituents influence electronic properties and intermolecular interactions.

Elemental Analysis and Purity

Hypothetical elemental analysis data for the target compound (based on molecular formula C₂₄H₁₈FN₂O₄S ) would differ significantly from the benzoxathiin analog (C₁₅H₁₂O₂S ) due to additional nitrogen, fluorine, and oxygen atoms. A comparison is shown below:

Compound Molecular Formula C% (Calc/Found) H% (Calc/Found) Key Substituents
Target Compound C₂₄H₁₈FN₂O₄S ~65.2/- ~4.1/- 4-ethoxybenzoyl, 6-fluoro, benzonitrile
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S 70.29/70.26 4.72/4.79 6-methoxy, thiophen-2-yl

The higher carbon content in the benzoxathiin reflects its simpler aromatic system, while the target’s lower carbon percentage arises from additional heteroatoms and functional groups.

Crystallographic and Conformational Analysis

Crystallographic software such as SHELXL () and ORTEP-3 () would be critical for determining the target compound’s molecular geometry. Key comparisons include:

  • Hydrogen Bonding : The benzonitrile group may engage in weaker C≡N···H interactions compared to the thiophenyl group’s sulfur-based interactions, affecting crystal packing .
  • Ring Puckering : Using Cremer and Pople’s parameters (), the benzothiazin ring’s puckering amplitude (q) and phase angle (φ) would differ from benzoxathiins due to sulfur oxidation and substituent steric effects.

Research Findings and Methodological Insights

  • Synthesis : The target compound’s synthesis would require regioselective functionalization, akin to methods in but with modified reagents for introducing ethoxybenzoyl and benzonitrile groups.
  • Crystallography : Software suites like WinGX () enable comprehensive analysis of diffraction data, revealing how substituents alter molecular packing vs. benzoxathiins.
  • Graph Set Analysis (): Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in the target’s crystals may differ due to nitrile vs. thiophenyl donor/acceptor profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.